1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester
Overview
Description
Benzimidazole is a heterocyclic aromatic compound. It is a bicyclic compound consisting of the fusion of benzene and imidazole . It is a crucial pharmacophore and privileged structure in medicinal chemistry . Benzimidazole and its derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
Synthesis Analysis
Benzimidazole and its derivatives are typically synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The exact synthesis process can vary depending on the specific benzimidazole derivative being synthesized .Molecular Structure Analysis
The benzimidazole nucleus is planar and acts as a versatile building block in the construction of various complex structures . It consists of a fusion of a benzene ring and an imidazole ring .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The exact reactions and their products depend on the specific benzimidazole derivative and the reaction conditions .Physical and Chemical Properties Analysis
Benzimidazole compounds generally have high thermal stability and good resistance to oxidation and radiation . They are usually solid at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Benzimidazole Derivatives : Research includes the synthesis of various benzimidazole derivatives, including benzimidazole-5-carboxylic acids. This synthesis involves multiple steps, starting with mono amide derivatives and leading to substituted benzimidazole compounds, highlighting the versatility and potential applications of these compounds in chemical synthesis (Göker et al., 1995).
Novel Benzimidazole Derivatives : Another study focused on synthesizing novel benzimidazole derivatives, including benzimidazole-5-carboxamide and oxadiazole derivatives. These compounds have shown promise for various applications, possibly including material science and medicinal chemistry (Soselia et al., 2020).
Structural and Fluorescent Properties : The structural and fluorescent characteristics of benzimidazole derivatives have been studied, showing that these compounds have potential applications in materials science, particularly in the development of luminescent materials (Yao et al., 2008).
Biological and Medicinal Research
Antimicrobial and Antifungal Activities : Some benzimidazole derivatives have demonstrated potent antimicrobial and antifungal activities, indicating their potential use in developing new antibiotics and treatments for fungal infections (Ozden et al., 2005).
Antineoplastic and Antifilarial Agents : Certain alkyl benzimidazole-2-carbamates and related derivatives have been identified as potential antineoplastic and antifilarial agents, suggesting their application in cancer therapy and the treatment of parasitic worm infections (Ram et al., 1992).
Anti-Leukemic Agents : Some benzimidazole derivatives have been synthesized and evaluated as potential chemotherapeutic agents, particularly for their anti-leukemic properties. These studies are crucial in the ongoing search for more effective cancer treatments (Gowda et al., 2009).
Environmental and Analytical Applications
Photodegradation Studies : The photodegradation of certain benzimidazole derivatives, including their environmental effects and degradation products, has been explored. This research is vital for understanding the environmental impact and stability of these compounds (Melo et al., 1992).
Co-Crystallization Studies : Co-crystallization of benzimidazole derivatives with various acids has been studied, providing insights into the crystal structures and stability of these compounds, which is important for their applications in material science and pharmaceuticals (Zhai et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-amino-7-fluoro-3H-benzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-15-9(14)4-2-5-8(13-3-12-5)6(10)7(4)11/h2-3H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUXJLSSNMPFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1N)F)N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731660 | |
Record name | Methyl 5-amino-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918321-29-6 | |
Record name | Methyl 5-amino-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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